molecular formula C13H17N3O4 B12117802 trans-2-Bromo-1-indanol) CAS No. 78684-69-2

trans-2-Bromo-1-indanol)

Cat. No.: B12117802
CAS No.: 78684-69-2
M. Wt: 279.29 g/mol
InChI Key: NAXPHWZXEXNDIW-UHFFFAOYSA-N
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Description

trans-2-Bromo-1-indanol: is an organic compound with the molecular formula C9H9BrO Indene bromohydrin . This compound is characterized by the presence of a bromine atom and a hydroxyl group attached to an indane ring structure. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-2-Bromo-1-indanol can be achieved through several methods. One commonly used method involves the reaction of 2-indanol with hydrobromic acid . This reaction typically occurs at room temperature and results in the formation of trans-2-Bromo-1-indanol .

Industrial Production Methods: In industrial settings, the production of trans-2-Bromo-1-indanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: trans-2-Bromo-1-indanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as or in the presence of suitable solvents.

    Oxidation: Reagents like or .

    Reduction: Reagents such as or .

Major Products Formed:

    Substitution: Formation of various substituted indanols.

    Oxidation: Formation of indanones or indanals.

    Reduction: Formation of reduced indanol derivatives.

Scientific Research Applications

trans-2-Bromo-1-indanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which trans-2-Bromo-1-indanol exerts its effects involves interactions with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications .

Comparison with Similar Compounds

  • 2-Bromoethanol
  • 10-Bromo-1-decanol
  • 9-Bromo-1-nonanol

Comparison: trans-2-Bromo-1-indanol is unique due to its indane ring structure, which imparts specific chemical properties and reactivity. Compared to other bromoalcohols, it offers distinct advantages in organic synthesis and research applications. Its ability to undergo various chemical reactions makes it a versatile compound in scientific studies .

Properties

IUPAC Name

2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXPHWZXEXNDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60999946
Record name N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxyethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60999946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6491-20-9, 78684-69-2
Record name NSC163391
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxyethylidene}glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60999946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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